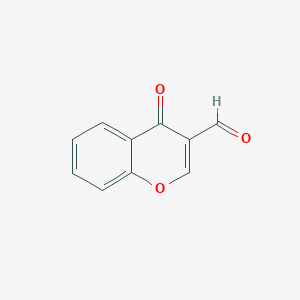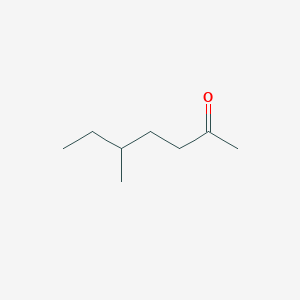![molecular formula C20H22N2O B097629 Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide CAS No. 15317-65-4](/img/structure/B97629.png)
Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide, also known as spiroindolinone or spirooxindole, is a class of organic compounds that has gained significant attention in recent years due to its diverse range of biological activities. Spiroindolinones are a unique class of compounds that contain a spirocyclic core structure, which makes them structurally distinct from other classes of compounds.
Wirkmechanismus
The mechanism of action of Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones is not fully understood. However, several studies have suggested that Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones exert their biological activities through the inhibition of various enzymes, including kinases, proteases, and phosphatases. For example, Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones have been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. Spiroindolinones have also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
Spiroindolinones have been shown to have several biochemical and physiological effects. For example, Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones have been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising strategy for cancer treatment. Spiroindolinones have also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones is their diverse range of biological activities, which makes them attractive candidates for drug development. Additionally, Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones are structurally distinct from other classes of compounds, which makes them interesting targets for chemical synthesis. However, one of the limitations of Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones is their complex spirocyclic core structure, which makes their synthesis challenging.
Zukünftige Richtungen
There are several future directions for Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideone research. One direction is the development of Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones as anticancer agents. Several studies have shown that Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones exhibit potent anticancer activity, and further studies are needed to determine their efficacy in vivo. Another direction is the development of Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones as antiviral agents. Spiroindolinones have been shown to have antiviral activity against a variety of viruses, and further studies are needed to determine their potential as antiviral agents. Additionally, further studies are needed to determine the mechanism of action of Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones and to optimize their synthesis.
Synthesemethoden
The synthesis of Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones is a challenging task due to the complexity of the spirocyclic core structure. However, several methods have been developed to synthesize Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones, including the one-pot three-component reaction, the tandem reaction, and the cyclization reaction. The one-pot three-component reaction involves the reaction of isatin, an aldehyde, and an amine in the presence of a catalyst to produce Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones. The tandem reaction involves the reaction of isatin and an alkyne in the presence of a catalyst to produce Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones. The cyclization reaction involves the reaction of an N-acyl amino acid with an isocyanate to produce Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones.
Wissenschaftliche Forschungsanwendungen
Spiroindolinones have been extensively studied for their biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal activities. Several studies have shown that Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Spiroindolinones have also been shown to have antiviral activity against HIV, hepatitis B, and influenza viruses. Additionally, Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilideones have been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria.
Eigenschaften
CAS-Nummer |
15317-65-4 |
|---|---|
Produktname |
Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide |
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-phenylspiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide |
InChI |
InChI=1S/C20H22N2O/c23-19(21-15-9-3-1-4-10-15)18-20(13-7-2-8-14-20)16-11-5-6-12-17(16)22-18/h1,3-6,9-12,18,22H,2,7-8,13-14H2,(H,21,23) |
InChI-Schlüssel |
FDHUADUWJIATSH-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(NC3=CC=CC=C23)C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
C1CCC2(CC1)C(NC3=CC=CC=C23)C(=O)NC4=CC=CC=C4 |
Synonyme |
N-Phenylspiro[indoline-3,1'-cyclohexane]-2-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



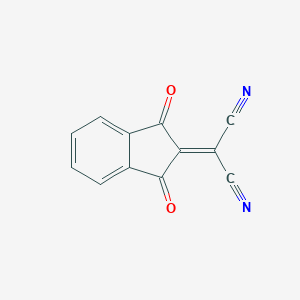
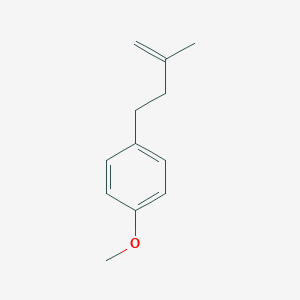
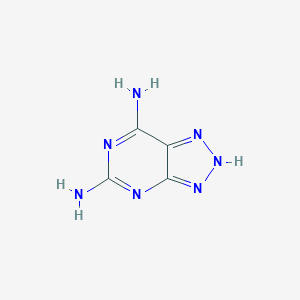
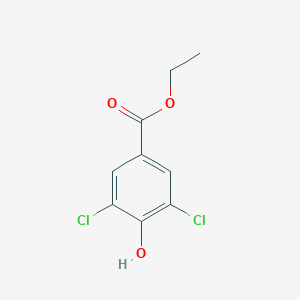
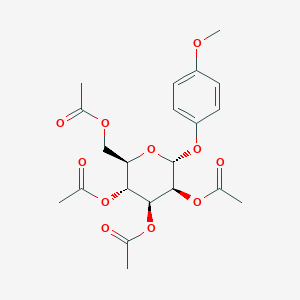
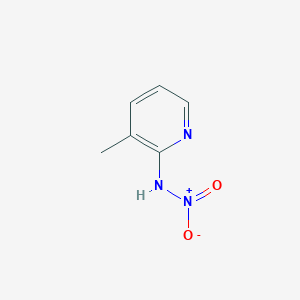
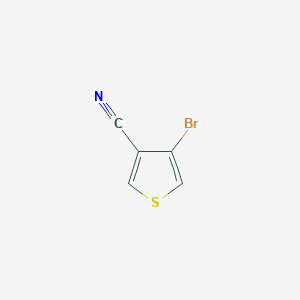
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
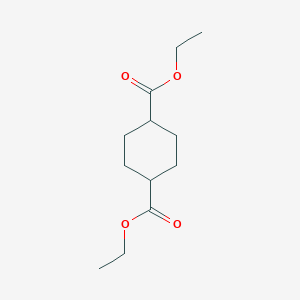
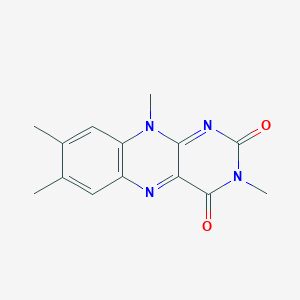
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)
